
1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride
Descripción general
Descripción
1-Cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS: 2044797-07-9) is a heterocyclic compound with the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol . Structurally, it features an imidazole ring substituted at the 1-position with a cyclopropyl group and at the 4-position with a carboxylic acid moiety, which is further stabilized as a hydrochloride salt. This compound belongs to the class of 5-membered heterocycles, which are widely utilized in pharmaceutical and agrochemical research due to their reactivity and versatility .
Métodos De Preparación
The synthesis of 1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride can be achieved through several methodsThe Debus-Radiszewski synthesis and Wallach synthesis are notable methods for preparing imidazole derivatives . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Aplicaciones Científicas De Investigación
Pharmaceutical Development
CPIA has been investigated for its potential as an enzyme inhibitor, which is crucial in the development of drugs targeting various diseases. Its ability to modulate enzyme activity opens avenues for treating conditions such as cancer and metabolic disorders. Studies indicate that CPIA exhibits hormonal activity in specific cell lines, suggesting its role in endocrine-related therapies.
Biochemical Research
In biochemical studies, CPIA serves as a reagent for investigating interactions with biological macromolecules. Its unique structural features allow researchers to explore binding affinities and mechanisms of action with proteins and nucleic acids. Such studies are essential for understanding the therapeutic potential of CPIA and optimizing its efficacy.
Synthetic Chemistry
CPIA is utilized as a building block in synthetic chemistry due to its versatile scaffold. Researchers have developed various synthetic routes to produce CPIA, facilitating its use in creating derivatives with enhanced biological activities. The compound's structure allows for modifications that can lead to novel pharmacophores .
Case Study 1: Enzyme Inhibition
In a study focusing on the enzyme inhibition properties of CPIA, researchers demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was linked to alterations in cellular signaling pathways, indicating potential therapeutic applications in metabolic disorders.
Case Study 2: Hormonal Activity
Another investigation explored the hormonal activity of CPIA in vitro. The results indicated that CPIA influenced hormone receptor signaling, suggesting its applicability in therapies targeting endocrine disorders. The study emphasized the need for further research to elucidate the underlying mechanisms and therapeutic implications .
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways . Its effects are mediated through interactions with enzymes and receptors, modulating their activities and leading to desired biological outcomes.
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key differences between 1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride and its analogs, focusing on substituent effects, molecular properties, and inferred applications.
Substituent Effects on Molecular Properties
Cyclopropyl vs. Cyclohexyl Substituents
The cyclopropyl group in the target compound introduces ring strain, which can enhance reactivity compared to the more stable cyclohexyl analog. This strain may improve binding affinity in drug-target interactions by enforcing conformational rigidity. However, the cyclohexyl analog’s larger size (MW = 230.69 vs.
Cyclopropyl vs. Ethyl Substituents
The ethyl-substituted analog (MW = 176.60) has a simpler alkyl chain, reducing steric hindrance and possibly enabling faster metabolic clearance. In contrast, the cyclopropyl group’s rigidity may confer greater metabolic stability, a critical factor in drug design .
Electron-Withdrawing Groups
The 4-trifluoromethylphenyl substituent in the CF₃ analog introduces strong electron-withdrawing effects, which could lower the pKa of the carboxylic acid group, enhancing ionization under physiological conditions. This modification might improve solubility or alter binding interactions in acidic environments .
Limitations and Unresolved Questions
- Biological Activity: No direct studies on the target compound’s efficacy or toxicity were identified, necessitating further experimental validation.
Actividad Biológica
1-Cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride is a compound characterized by its unique structural features, including a five-membered imidazole ring and a cyclopropyl group. Its molecular formula is with a molecular weight of approximately 188.61 g/mol. This compound has garnered attention due to its potential biological activities, which include enzyme inhibition and hormonal activity in various cell lines.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of imidazole compounds can inhibit the growth of Bacillus subtilis and Klebsiella pneumoniae, suggesting that this compound may share similar properties .
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound can be quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC values for related imidazole derivatives have been documented, indicating their potency against specific bacterial strains. For example, hybrid compounds derived from imidazole have shown MIC values comparable to established antibiotics like ciprofloxacin .
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. The imidazole ring can form hydrogen bonds with amino acid residues critical for enzyme function, potentially leading to enzyme inhibition . This interaction is crucial for understanding how the compound may exert its antibacterial effects.
Pharmacological Applications
Given its diverse biological activities, this compound has potential applications in drug development. It is being explored for its role as an antimicrobial agent and may also hold promise in treating diseases where enzyme inhibition is beneficial .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride | Similar imidazole structure | Potentially different biological activity |
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole | Contains triazole ring | Unique electronic properties |
1H-Imidazole-5-carboxylic acid derivatives | Variations in substituents | Different reactivity profiles |
This table illustrates how variations in structure can lead to differences in biological activity and potential therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of imidazole derivatives, including this compound. For example:
- Study on Antibacterial Activity : A recent study synthesized various imidazole derivatives and evaluated their antibacterial properties against clinical strains of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, supporting the potential of 1-cyclopropyl derivatives in overcoming antibiotic resistance .
- Enzyme Inhibition Studies : Another research project explored the interaction of imidazole derivatives with specific enzymes involved in bacterial metabolism. The findings suggested that these compounds could effectively inhibit enzyme activity, providing insights into their mechanism of action .
Q & A
Q. Basic: What are the recommended synthetic routes for 1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride?
Methodological Answer:
The synthesis typically involves three key steps:
Cyclopropane Introduction : Reacting imidazole derivatives with cyclopropane precursors (e.g., cyclopropylboronic acids) under palladium-catalyzed cross-coupling conditions.
Carboxylation : Introducing the carboxylic acid group via hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions.
Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) followed by recrystallization.
Critical Parameters :
- Temperature control (<50°C) to prevent cyclopropane ring opening .
- Use of anhydrous conditions during carboxylation to avoid side reactions .
Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) .
Q. Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations are used to:
Map Electron Density : Identify electrophilic centers (e.g., carbon adjacent to the cyclopropyl group) prone to nucleophilic attack.
Transition State Analysis : Simulate energy barriers for substitutions at the imidazole C-2 or C-5 positions.
Solvent Effects : Predict reaction feasibility in polar aprotic solvents (e.g., DMF) versus aqueous systems.
Case Study : Similar imidazole derivatives showed higher reactivity at the C-2 position due to steric shielding of C-5 by the cyclopropyl group .
Q. Basic: What analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- HPLC : Purity assessment using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient; retention time ~8.2 min) .
- FTIR : Key peaks include C=O stretch (1700–1720 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
- NMR :
- ¹H NMR : Cyclopropyl protons (δ 0.8–1.2 ppm), imidazole protons (δ 7.2–7.5 ppm) .
- ¹³C NMR : Carboxylic acid carbon (δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 199.6 .
Q. Advanced: How does the cyclopropyl group influence the compound’s stability under acidic conditions?
Methodological Answer:
- Kinetic Studies : Monitor degradation via HPLC under varying pH (1–6). The cyclopropyl ring remains intact below pH 3 but undergoes ring-opening hydrolysis at higher pH (t½ = 12 h at pH 5) .
- Mechanistic Insight : Acid-catalyzed protonation at the imidazole nitrogen increases ring strain, accelerating cyclopropane cleavage. Stabilizing strategies include formulating as a hydrochloride salt (pH < 2) .
Q. Basic: What are the safety protocols for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : Airtight container in a dry, dark environment at 2–8°C .
- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .
Q. Advanced: How does this compound interact with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : The carboxylic acid group forms hydrogen bonds with active-site residues (e.g., Arg154 in kinases), while the cyclopropyl group enhances hydrophobic interactions.
- In Vitro Assays : IC50 values against target enzymes (e.g., COX-2) are determined using fluorescence polarization (FP) or surface plasmon resonance (SPR).
- Metabolic Stability : Microsomal incubation (human liver microsomes) shows moderate clearance (CL = 15 mL/min/kg) due to glucuronidation of the carboxylic acid .
Q. Basic: How to resolve contradictions in reported solubility data?
Methodological Answer:
- Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol, PBS) via nephelometry.
- Confounding Factors :
- Polymorphism: Recrystallize from different solvents (e.g., acetone vs. ethanol) to isolate stable forms .
- pH Dependence: Solubility increases 10-fold in PBS (pH 7.4) versus HCl (pH 1.2) due to ionization of the carboxylic acid .
Q. Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Pd(OAc)₂/XPhos yields >90% in cyclopropane coupling vs. 70% with PdCl₂ .
- Process Intensification :
- Continuous flow reactors reduce reaction time (2 h vs. 12 h batch) .
- In-line FTIR monitors carboxylation completion .
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound thiourea) to remove unreacted cyclopropane precursors .
Q. Basic: What are the regulatory considerations for preclinical studies?
Methodological Answer:
- GHS Compliance : Classified as Skin Irritant (Category 2) and Eye Irritant (Category 2A). Safety Data Sheets (SDS) must include first-aid measures for inhalation and dermal exposure .
- Ecotoxicity : Follow OECD 301D guidelines for biodegradability testing (28-day aerobic conditions) .
Q. Advanced: How to design stability-indicating assays for this compound?
Methodological Answer:
- Forced Degradation : Expose to heat (60°C), light (1.2 million lux-hours), and humidity (75% RH) for 14 days.
- Analytical Correlation : Use HPLC-UV/PDA to track degradation products (e.g., imidazole ring-opened derivatives at RRT 1.3) .
- Validation : Per ICH Q2(R1) guidelines, establish specificity, linearity (R² >0.999), and LOQ (0.05% w/w) .
Propiedades
IUPAC Name |
1-cyclopropylimidazole-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)6-3-9(4-8-6)5-1-2-5;/h3-5H,1-2H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTCNHZCOOHRLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044797-07-9 | |
Record name | 1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.